Structural Differentiation: Diethyl (aminomethyl)phosphonate vs. Diethyl (2-aminoethyl)phosphonate
The defining structural feature of diethyl (aminomethyl)phosphonate (CAS 50917-72-1) is its single methylene bridge (-CH2-) between the amine and phosphonate groups. This contrasts directly with diethyl (2-aminoethyl)phosphonate (CAS 41468-36-4), which contains a longer ethylene (-CH2CH2-) linker [1]. This difference results in a lower molecular weight (167.14 vs. 181.17 g/mol) and a shorter N-to-P distance, which critically impacts metal ion chelation and overall molecular geometry [2].
| Evidence Dimension | Molecular Weight and Linker Length |
|---|---|
| Target Compound Data | MW: 167.14 g/mol; Linker: -CH2- (1 methylene) |
| Comparator Or Baseline | Diethyl (2-aminoethyl)phosphonate (CAS 41468-36-4): MW: 181.17 g/mol; Linker: -CH2CH2- (2 methylenes) |
| Quantified Difference | Molecular weight difference: 14.03 g/mol. Linker length difference: 1 methylene unit. |
| Conditions | Theoretical structural analysis based on chemical formulae. |
Why This Matters
The shorter linker in CAS 50917-72-1 creates a more constrained coordination environment and smaller metal chelate rings, which can significantly alter complex stability and catalytic properties compared to the longer-chain analog.
- [1] PubChem. (2025). Diethyl (2-aminoethyl)phosphonate (Compound Summary). CID 18645772. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Cornacchia, D., Cerasino, L., Pacifico, C., & Natile, G. (2008). Platinum(II) Complexes with the Diethyl Aminomethylphosphonate Ligand (amp): Characterization, Properties, and Unusual Solution Behavior. European Journal of Inorganic Chemistry, 2008(12), 1822–1829. View Source
